molecular formula C22H28N2O4S B2994529 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 1235108-56-1

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2994529
CAS RN: 1235108-56-1
M. Wt: 416.54
InChI Key: RGUDBQNWSBTFGE-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial and diuretic properties . It also contains a piperidine ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The compound likely contains a piperidine ring, a phenyl group, and a sulfonamide group. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidines can undergo a variety of reactions. For example, N-hydroxypiperidine can undergo an oxidation reaction with hydrogen peroxide in methanol as the solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, N-hydroxypiperidine is a fine white crystal with a melting point of 39.3 °C and a boiling point of 98.5 °C .

Scientific Research Applications

Synthesis and Structural Features

Research in the area of sulfonamides, such as the synthesis and structural analysis of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, highlights the importance of these compounds in understanding molecular interactions and properties. For example, the study of their self-association in solutions and structural characteristics through X-ray single-crystal analysis and DFT calculations provides valuable insights into the potential applications of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide in designing new materials and drugs (Nikonov et al., 2019).

Chemical Nucleases and Coordination Compounds

The creation of copper(II) complexes with sulfonamides derived from 2-picolylamine showcases the use of sulfonamide derivatives in generating coordination compounds that act as chemical nucleases. Such applications are critical for understanding DNA interactions and developing therapeutic agents (Macías et al., 2006).

Antimicrobial Applications

The synthesis and antimicrobial study of novel benzenesulfonamide derivatives demonstrate the potential of sulfonamide compounds in combating various bacterial and fungal infections. The enhanced activity of these derivatives compared to their parent compounds suggests that modifications to the benzenesulfonamide backbone, similar to what might be done with N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide, could lead to new antimicrobial agents (Vanparia et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many sulfonamides act as antimicrobials by inhibiting the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards would also depend on the specific compound. N-hydroxypiperidine, for example, is classified as a flammable liquid and is harmful if swallowed or in contact with skin .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Piperidine derivatives are important in drug design and play a significant role in the pharmaceutical industry .

properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-12-16(2)22(17(3)13-15)29(27,28)23-19-6-4-18(5-7-19)14-21(26)24-10-8-20(25)9-11-24/h4-7,12-13,20,23,25H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUDBQNWSBTFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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